molecular formula C12H12N2O3 B1296492 Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 25947-13-1

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No.: B1296492
CAS No.: 25947-13-1
M. Wt: 232.23 g/mol
InChI Key: XBIOFKSFKYRIIX-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 25947-13-1) is a phthalazine derivative characterized by a 3,4-dihydrophthalazin-1(2H)-one core substituted with an ethyl acetate group at the 1-position. It serves as a key intermediate in synthesizing bioactive molecules, particularly antimicrobial and antidiabetic agents . Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol, and it is commercially available with ≥95% purity .

Preparation Methods

The synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Ester Group

Methyl vs. Ethyl Esters

  • Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 25947-14-2) replaces the ethyl group with a methyl ester.
  • Ethyl ester derivatives (e.g., CAS 25947-13-1) exhibit enhanced metabolic stability due to slower esterase hydrolysis, making them more suitable for prolonged pharmacological activity .

Functionalized Esters

  • Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate (CAS 131666-72-3) introduces a thioxoethyl group, enabling sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which may enhance binding to biological targets .

Modifications on the Phthalazine Core

Ring Substituents

  • Fluorobenzyl derivatives (e.g., Compound B2, C₁₉H₁₉FN₄O₂): Substitution with fluorobenzyl groups enhances antibacterial activity against S. aureus and E. coli due to improved membrane penetration .

Hydrazide Derivatives

  • N′-Propyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B2, C₁₉H₁₉FN₄O₂): The hydrazide side chain introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., dihydrofolate reductase) .

Physicochemical and Spectral Properties

  • NMR Shifts : The ethyl ester group in the parent compound produces distinct δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) signals, whereas methyl esters show a singlet at δ 3.7 ppm .
  • Mass Spectrometry : The molecular ion peak for Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate appears at m/z 232.1, while fluorinated analogues (e.g., B2) exhibit higher m/z values (355.16) due to additional substituents .

Biological Activity

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is categorized under phthalazine derivatives, known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O3C_{11}H_{11}N_{3}O_{3}. Its structure features a dihydrophthalazin moiety characterized by a fused ring system containing nitrogen and carbon atoms along with an ester functional group.

Synthesis

The synthesis of this compound typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The synthetic pathway can be summarized as follows:

  • Formation of 4-oxo-3,4-dihydrophthalazine :
    • React phthalic anhydride with hydrazine hydrate.
  • Esterification :
    • React the intermediate with ethyl bromoacetate in a basic medium.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa18100

Studies have shown that derivatives of dihydrophthalazine compounds possess antibacterial and antifungal properties, making them promising candidates for drug development targeting bacterial infections .

Anticancer Activity

This compound has also been studied for its anticancer properties. It has been reported to induce cytotoxicity in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on cancer cell lines, the following results were observed:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest
A549 (Lung Cancer)28Cytotoxicity via ROS generation

These findings suggest that this compound holds potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets leading to cytotoxicity. The compound's ability to induce apoptosis in cancer cells and inhibit bacterial growth suggests multiple pathways of action:

  • Interaction with DNA : Potential binding to DNA or RNA may disrupt essential cellular processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or replication.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized from phthalic anhydride and hydrazine derivatives via multi-step reactions. Key steps include alkylation and esterification. Optimization involves controlling temperature (e.g., 60–65°C for allylation), solvent selection (dimethylformamide for solubility), and reaction time (6–8 hours). Purification often employs recrystallization (e.g., isopropyl alcohol) and column chromatography (ethyl acetate/hexane). Yield improvements require stoichiometric balancing of reagents like allyl bromide and potassium carbonate .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H NMR in DMSO-d6_6) identifies functional groups and proton environments. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 259.1 [M+H]+^+). High-Performance Liquid Chromatography (HPLC) with photodiode array detection ensures purity (>98%). Infrared (IR) spectroscopy validates carbonyl and aromatic vibrations (e.g., 1708 cm1^{-1} for ester C=O) .

Q. What are the primary biological activities reported for this compound and its derivatives?

Derivatives exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Activity correlates with substituents: thiophene- and isoxazoline-modified derivatives show enhanced potency. Cytotoxicity assays (e.g., MTT) reveal selective inhibition, likely via apoptosis induction or metabolic disruption .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved bioactivity?

Docking studies against target proteins (e.g., bacterial enzymes or cancer-related kinases) identify key interactions, such as hydrogen bonding with the phthalazinone core. Modifications at the acetate or allyl groups can enhance binding affinity. Pharmacophore modeling prioritizes derivatives with optimal steric and electronic properties .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., time-kill curves) clarifies activity profiles. Structure-activity relationship (SAR) analysis isolates critical substituents .

Q. How is SHELX software utilized in crystallographic studies of phthalazinone derivatives?

SHELXL refines crystal structures using high-resolution X-ray data. For example, hydrogen bonding networks in the phthalazinone ring system are mapped to explain stability. SHELXD solves phase problems in twinned crystals, while SHELXE aids in density modification for macromolecular complexes .

Q. What mechanistic insights explain regioselectivity in alkylation reactions of this compound?

Alkylation at the N3 position (vs. N4) is favored due to steric hindrance and electronic effects. Kinetic studies (e.g., monitoring by 1H^1H NMR) show that bulky electrophiles (e.g., allyl bromide) selectively target the less hindered nitrogen. Solvent polarity (DMF vs. THF) further modulates reactivity .

Q. How can oxidative/reductive transformations expand the utility of this compound in drug discovery?

Oxidation with KMnO4_4 introduces ketone groups for cross-coupling reactions. Sodium borohydride reduces ester groups to alcohols, enabling prodrug strategies. Reductive amination links the phthalazinone core to bioactive amines, enhancing solubility or targeting .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Continuous flow chemistry improves reproducibility for allylation steps. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) control stereochemistry. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

Q. How do structural modifications influence pharmacokinetic properties (e.g., bioavailability)?

Ester-to-amide conversion (e.g., ethyl to methyl substitution) alters logP values and metabolic stability. In vitro assays (e.g., Caco-2 permeability) and in vivo PK studies in rodent models quantify absorption and half-life. Prodrug derivatives with hydrolyzable esters enhance oral bioavailability .

Properties

IUPAC Name

ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIOFKSFKYRIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324943
Record name Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25947-13-1
Record name 25947-13-1
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Record name Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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